molecular formula C10H6BrClN2O B13300964 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13300964
M. Wt: 285.52 g/mol
InChI Key: ISQOPXWAVQOYRC-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety substituted with bromine and a pyrazole ring substituted with chlorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzoic acid

    Reduction: 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-chloro-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

5-bromo-2-(4-chloropyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6BrClN2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H

InChI Key

ISQOPXWAVQOYRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

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